Enantioselective Inhibition: S-Enantiomer of PS-2-Phenylglycine is More Potent than the R-Enantiomer
In a study comparing enantiomers of N-(phenylsulfonyl)-2-phenylglycines (PS-2-phenylglycines), the S-isomer was found to be significantly more active than its R-isomer counterpart [1]. This establishes that the chiral center at the alpha-carbon is a critical determinant of biological activity. This finding is consistent with a separate comparative analysis which concluded that the PS-alanine and PS-2-phenylglycine series produce enantioselective inhibition where the S-enantiomer is more potent (S > R) [2].
| Evidence Dimension | Enantioselective Inhibition |
|---|---|
| Target Compound Data | S-enantiomer demonstrates greater inhibitory activity |
| Comparator Or Baseline | R-enantiomer of the same compound |
| Quantified Difference | Substantial (qualitative description of potency difference) |
| Conditions | Rat lens aldose reductase assay |
Why This Matters
For any application requiring specific molecular recognition, the stereochemistry of the alpha-carbon is crucial; the (S)-enantiomer is the biologically relevant and more active form, which is critical for structure-based drug design and chiral chromatography applications.
- [1] DeRuiter, J.; Borne, R.F.; Mayfield, C.A. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. J. Med. Chem. 1989, 32, 1, 145–151. View Source
- [2] DeRuiter, J.; Davis, R. A.; Wandrekar, V. G.; Mayfield, C. A. Relative structure-inhibition analyses of the N-benzoyl and N-(phenylsulfonyl) amino acid aldose reductase inhibitors. J. Med. Chem. 1991, 34, 7, 2120–2126. View Source
